molecular formula C24H43BrO2 B115860 6-bromo-tetracosa-5E,9Z-dienoic acid CAS No. 150994-69-7

6-bromo-tetracosa-5E,9Z-dienoic acid

Cat. No.: B115860
CAS No.: 150994-69-7
M. Wt: 443.5 g/mol
InChI Key: OINPZQORURIPFB-UHFFFAOYSA-N
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Description

6-Bromo-tetracosa-5E,9Z-dienoic acid is a brominated very long-chain fatty acid (VLCFA) with a 24-carbon backbone, a bromine substituent at the 6th carbon, and two double bonds at positions 5E (trans) and 9Z (cis) . Its molecular formula is C₂₄H₄₃BrO₂, and its calculated molecular weight is 443.41 g/mol.

Properties

CAS No.

150994-69-7

Molecular Formula

C24H43BrO2

Molecular Weight

443.5 g/mol

IUPAC Name

(5E,9Z)-6-bromotetracosa-5,9-dienoic acid

InChI

InChI=1S/C24H43BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23(25)21-18-19-22-24(26)27/h15-16,21H,2-14,17-20,22H2,1H3,(H,26,27)/b16-15-,23-21+

InChI Key

OINPZQORURIPFB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC=CCCC(=CCCCC(=O)O)Br

Isomeric SMILES

CCCCCCCCCCCCCC/C=C\CC/C(=C\CCCC(=O)O)/Br

Canonical SMILES

CCCCCCCCCCCCCCC=CCCC(=CCCCC(=O)O)Br

Synonyms

6-bromo-5,9-tetracosadienoic acid
6-bromo-TCDA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

The primary structural differences among brominated dienoic acids lie in chain length, double bond positions, and additional substituents. Key analogs include:

Table 1: Structural and Molecular Comparison
Compound Name Chain Length Molecular Formula Molecular Weight (g/mol) Key Features Source
6-Bromo-tetracosa-5E,9Z-dienoic acid 24 C₂₄H₄₃BrO₂ 443.41 Bromine at C6; 5E,9Z diene ChEBI
6-Bromo-docosa-5E,9Z-dienoic acid 22 C₂₂H₃₉BrO₂ 415.36 Shorter chain; same diene ChEBI
6-Bromo-pentacosa-5E,9Z-dienoic acid 25 C₂₅H₄₅BrO₂ 457.43 Longer chain ChEBI
6-Bromo-heneicosa-5E,9Z-dienoic acid 21 C₂₁H₃₇BrO₂ 401.34 Shorter chain LMSD
6-Bromo-5E,9Z,13Z,24Z-heptacosatetraenoic acid 27 C₂₇H₄₃BrO₂ ~485.44 Four double bonds

Key Observations :

  • Shorter chains (e.g., docosa, 22C) may improve solubility .
  • Double Bonds: The 5E,9Z configuration is conserved in most analogs, but the addition of extra double bonds (e.g., in heptacosatetraenoic acid) could alter rigidity and reactivity .

Physicochemical Properties

  • Stability : The trans (5E) double bond reduces steric strain, enhancing stability relative to cis isomers .

Q & A

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Answer : Publish detailed synthetic protocols via platforms like Nature Protocols. Share raw spectral data in repositories (e.g., NIH’s Metabolomics Workbench). Use orthogonal validation methods (e.g., X-ray crystallography for structural confirmation) .

Q. What long-term storage conditions preserve this compound’s stability?

  • Answer : Store at -80°C under argon in amber vials to prevent photodegradation and oxidation. Conduct periodic stability checks via LC-MS. Lyophilization in sucrose matrices enhances shelf-life for biological assays .

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